Hydrogen Bond Donor Capacity: A Critical Distinction from Alkyl and Methoxyalkyl Analogs
Unlike methyl, ethyl, propyl, and methoxyethyl esters which have zero hydrogen bond donors (HBD = 0), 2-hydroxyethyl 2-chloropyridine-4-carboxylate possesses a terminal hydroxyl group, giving it a HBD count of 1 [1]. The presence of a hydrogen bond donor is a critical parameter for both solubility and molecular recognition in medicinal chemistry. A higher HBD count can enhance aqueous solubility and provide additional sites for intermolecular interaction with biological targets .
Alkyl/methoxyalkyl esters HBD = 0
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | HBD = 1 |
| Comparator Or Baseline | Methyl ester (CAS 58481-11-1): HBD = 0, Ethyl ester (CAS 54453-93-9): HBD = 0, Propyl ester (CAS 898784-84-4): HBD = 0, 2-Methoxyethyl ester (CAS 1339933-06-0): HBD = 0 |
| Quantified Difference | Target has 1 HBD; all comparators have 0 |
| Conditions | Structural analysis based on canonical SMILES and predicted properties |
Why This Matters
Hydrogen bond donor capacity directly impacts solubility, formulation, and target engagement; the hydroxyethyl ester is the only member of this series that provides a donor for potential binding interactions.
- [1] Royal Society of Chemistry. (2013). Molecular properties prediction. HBD and HBA counts calculated from SMILES. View Source
